PDE5 Inhibitory Potency: Head-to-Head IC₅₀ Comparison of Vardenafil vs. Sildenafil and Tadalafil
Vardenafil exhibits a mean PDE5 IC₅₀ of 0.1 nM, which is 16‑fold more potent than sildenafil (IC₅₀ = 1.6 nM) and 40‑fold more potent than tadalafil (IC₅₀ = 4.0 nM) when measured in the same experimental system using purified human corpus cavernosum PDE5 [1]. An alternative dataset using recombinant human PDE5 reports vardenafil IC₅₀ = 0.14 nM, sildenafil IC₅₀ = 3.5 nM (25‑fold difference), and tadalafil IC₅₀ = 6.74 nM (48‑fold difference) [2]. The consistently lower IC₅₀ for vardenafil across independent studies confirms its superior intrinsic potency.
| Evidence Dimension | PDE5 inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.1 nM (human corpus cavernosum); IC₅₀ = 0.14 nM (recombinant human PDE5) |
| Comparator Or Baseline | Sildenafil: IC₅₀ = 1.6 nM (corpus cavernosum), 3.5 nM (recombinant); Tadalafil: IC₅₀ = 4.0 nM (corpus cavernosum), 6.74 nM (recombinant) |
| Quantified Difference | 16‑fold to 25‑fold more potent than sildenafil; 40‑fold to 48‑fold more potent than tadalafil |
| Conditions | Purified human PDE5 from corpus cavernosum tissue or recombinant human PDE5 expressed in Sf9 cells; cGMP hydrolysis assay |
Why This Matters
Higher intrinsic potency enables lower dosing requirements, reducing the mass of active pharmaceutical ingredient needed per unit dose and potentially lowering cost of goods in research or manufacturing workflows.
- [1] Yuan J, Zhang R, Yang Z, et al. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. Eur Urol. 2013;63(5):902-912. (Data extracted from Table 3) View Source
- [2] Rotella DP. Phosphodiesterase 5 inhibitors: current status and potential applications. Nat Rev Drug Discov. 2002;1(9):674-682. (Data extracted from Table 3) View Source
